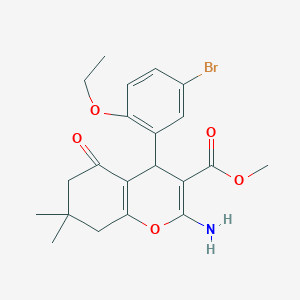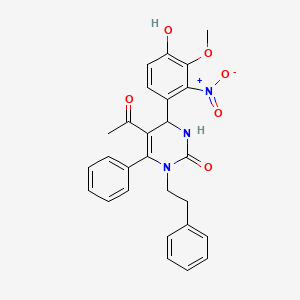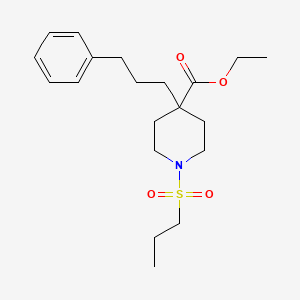![molecular formula C22H25N3O4 B4073329 N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide](/img/structure/B4073329.png)
N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide
Descripción general
Descripción
N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide, also known as ADAMANT, is a novel small molecule inhibitor that has been widely used in scientific research. ADAMANT is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its binding partner, the SH2 domain of the protein tyrosine phosphatase SHP2. The inhibition of this interaction leads to the suppression of STAT3 signaling, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide involves the inhibition of the protein-protein interaction between STAT3 and SHP2. This interaction is essential for the activation of STAT3 signaling, which regulates the expression of genes involved in cell proliferation, differentiation, and survival. The inhibition of this interaction by this compound leads to the suppression of STAT3 signaling and the downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects on cancer cells, immune cells, and other cell types. The inhibition of STAT3 signaling by this compound leads to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells. This compound also enhances the immune response by promoting the activation of immune cells and the production of cytokines. In addition, this compound has been shown to reduce inflammation and improve tissue repair in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for the inhibition of STAT3 signaling, its well-established synthesis method, and its ability to be used in a variety of experimental systems. However, there are also limitations to its use, including its potential toxicity at high doses, the need for careful optimization of experimental conditions, and the potential for off-target effects on other signaling pathways.
Direcciones Futuras
There are several future directions for the use of N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide in scientific research. These include the development of new therapeutic strategies for the treatment of cancer and other diseases, the identification of new targets and signaling pathways that are regulated by STAT3 signaling, and the optimization of this compound and other small molecule inhibitors for clinical use. In addition, the use of this compound in combination with other drugs and therapies may provide synergistic effects and improve treatment outcomes.
Aplicaciones Científicas De Investigación
N-2-adamantyl-4-[(2-furylmethyl)amino]-3-nitrobenzamide has been widely used in scientific research to study the role of STAT3 signaling in cancer, inflammation, and other diseases. The inhibition of STAT3 signaling by this compound has been shown to suppress the growth and survival of cancer cells, reduce inflammation, and improve immune function. This compound has also been used to study the mechanism of action of other small molecule inhibitors of STAT3 signaling and to develop new therapeutic strategies for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(2-adamantyl)-4-(furan-2-ylmethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-22(24-21-16-7-13-6-14(9-16)10-17(21)8-13)15-3-4-19(20(11-15)25(27)28)23-12-18-2-1-5-29-18/h1-5,11,13-14,16-17,21,23H,6-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZIVDGKGZRYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)NCC5=CC=CO5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-dimethylphenyl)amino]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4073259.png)
![2-{5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4073265.png)
![2-({3-[(4-tert-butylphenyl)sulfinyl]-2-hydroxypropyl}thio)-4,6-dimethylnicotinonitrile](/img/structure/B4073272.png)
![3-[2-(4-hydroxypiperidin-1-yl)ethyl]-6-methoxyquinazolin-4(3H)-one](/img/structure/B4073281.png)

![2-(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4073303.png)
![2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4073309.png)
![1-cyclopropyl-5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4073319.png)
![6-amino-4-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4073322.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B4073348.png)
![1-[3-(3-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4073350.png)
![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4073354.png)